molecular formula C10H10NO5S- B10941376 {[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}(oxo)acetate

{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}(oxo)acetate

Cat. No.: B10941376
M. Wt: 256.26 g/mol
InChI Key: DWFLDBGKKNAKDF-UHFFFAOYSA-M
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Description

2-{[3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-2-oxoacetate is an organic compound with a molecular formula of C10H10NO5S. This compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, and a methoxycarbonyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-2-oxoacetate typically involves the reaction of 3-(methoxycarbonyl)-4,5-dimethyl-2-thienylamine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-2-oxoacetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

2-{[3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical environment. The pathways involved include the modulation of oxidative stress and the inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-2-oxoethyl 5,6-dihydro-1,4-dioxine-2-carboxylate
  • 4-(3-Bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-one

Uniqueness

2-{[3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thienyl group and methoxycarbonyl group make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H10NO5S-

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C10H11NO5S/c1-4-5(2)17-8(6(4)10(15)16-3)11-7(12)9(13)14/h1-3H3,(H,11,12)(H,13,14)/p-1

InChI Key

DWFLDBGKKNAKDF-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)[O-])C

Origin of Product

United States

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